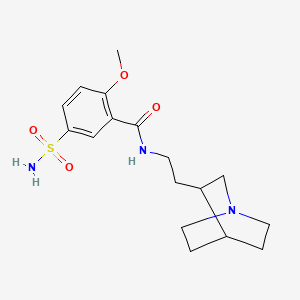
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- is a heterocyclic compound that belongs to the benzoxazine family
Métodos De Preparación
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be achieved through several methods:
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, analgesic, antibacterial, and neuroprotective activities. It is being investigated for its potential use in developing new therapeutic agents.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials such as polymers and resins due to their excellent thermal stability and mechanical properties.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.
Pathways Involved: It modulates the activity of key signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and pain.
Comparación Con Compuestos Similares
1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- can be compared with other benzoxazine derivatives:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the chloro and propionyl groups, making it less reactive and potentially less biologically active.
6-Chloro-3,4-dihydro-3-phenyl-2H-1,3-benzoxazine: This compound has a phenyl group instead of a propionyl group, which may alter its chemical and biological properties.
The presence of the chloro and propionyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-7-chloro-3-propionyl- makes it unique and potentially more versatile in its applications.
Propiedades
Número CAS |
21977-20-8 |
|---|---|
Fórmula molecular |
C11H12ClNO2 |
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
1-(7-chloro-1,4-dihydro-2,3-benzoxazin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H12ClNO2/c1-2-11(14)13-6-8-3-4-10(12)5-9(8)7-15-13/h3-5H,2,6-7H2,1H3 |
Clave InChI |
AVFGEQIITULSTD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CC2=C(CO1)C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


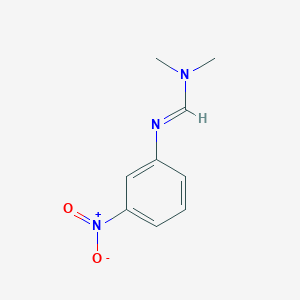
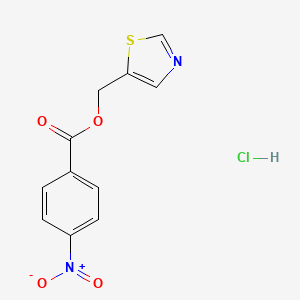
![methyl 2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-hydroxy-3-(hydroxymethyl)-4-methoxybenzoate](/img/structure/B13814115.png)
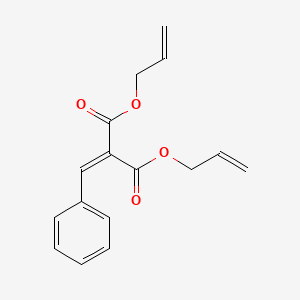
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
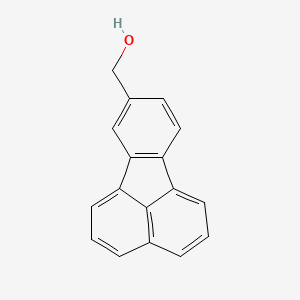
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
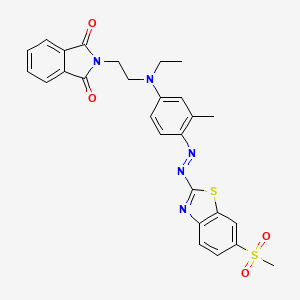
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
